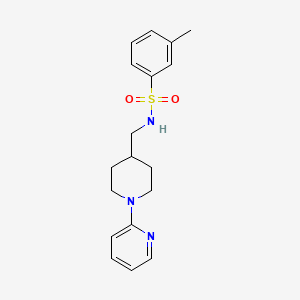

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Description

3-Methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 3-methyl-substituted benzene ring linked via a sulfonamide group to a piperidin-4-ylmethyl moiety. The piperidine ring is further substituted with a pyridin-2-yl group at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor modulation (e.g., α-adrenergic or serotonin receptors) .

Properties

IUPAC Name |

3-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-15-5-4-6-17(13-15)24(22,23)20-14-16-8-11-21(12-9-16)18-7-2-3-10-19-18/h2-7,10,13,16,20H,8-9,11-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIDRSGXCYFZDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,4-diketones.

Attachment of the Pyridine Ring: The pyridine moiety is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.

Sulfonamide Formation: The final step involves the reaction of the piperidine-pyridine intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The compound shares structural motifs with several synthesized sulfonamide derivatives. Below, we analyze its similarities and differences with key analogs from recent studies.

Structural Modifications and Physicochemical Properties

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Key Observations:

Substituent Effects: The target compound’s 3-methyl group on the benzene ring is less electron-withdrawing than chloro or fluoro substituents in analogs (e.g., Compounds 15–17). This may reduce electrophilicity and alter receptor-binding kinetics .

Piperidine Modifications :

- The target compound ’s pyridin-2-yl group on piperidine contrasts with the dihydrobenzofuran-7-yloxyethyl chain in Compounds 15–18. The latter adds steric bulk and ether linkages, which may influence conformational flexibility and target engagement .

Physical Properties :

- Analogs with chloro/fluoro substituents (Compounds 15–17) are oils, while methoxy (Compound 17) and naphthalene (Compound 18) derivatives solidify, likely due to increased molecular symmetry or π-π stacking . The target compound’s physical state is unreported but may align with these trends.

Biological Activity

The compound 3-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 318.44 g/mol

This compound features a sulfonamide group, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research on related sulfonamide derivatives has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-N-(...) | MDA-MB-231 | 10.0 | Apoptosis induction |

| Related Compound A | A549 (Lung) | 15.0 | Caspase activation |

| Related Compound B | HeLa (Cervical) | 12.5 | DNA damage |

Antimicrobial Activity

The sulfonamide class is also recognized for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 mg/mL |

| Escherichia coli | 0.5 mg/mL |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.

Study 1: Anticancer Activity Evaluation

A study published in ACS Omega evaluated the biological effects of several piperidine-containing compounds, including derivatives of sulfonamides. The findings indicated that these compounds could significantly inhibit the proliferation of MDA-MB-231 cells with an IC50 value of approximately 10 μM, suggesting their potential as anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial activity of piperidine derivatives against common pathogens. The results showed that certain derivatives exhibited MIC values as low as 0.125 mg/mL against Staphylococcus aureus, highlighting their therapeutic potential in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.